

What is Oxydiethylene bis(chloroformate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oxydiethylene bis(chloroformate)*

Cat. No.: *B085976*

[Get Quote](#)

An In-depth Technical Guide to **Oxydiethylene bis(chloroformate)**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is a highly reactive organic compound that serves as a versatile building block in polymer chemistry and organic synthesis. Its bifunctional nature, possessing two chloroformate groups, allows it to act as a key monomer in the production of various polymers, including polycarbonates and polyurethanes. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, with a focus on detailed experimental protocols and data presentation.

Chemical and Physical Properties

Oxydiethylene bis(chloroformate) is a clear, colorless to pale yellow liquid with a pungent odor.^[1] It is soluble in many common organic solvents such as acetone, toluene, methylene chloride, and tetrahydrofuran.^[2]

Table 1: Physicochemical Properties of **Oxydiethylene bis(chloroformate)**

Property	Value	Reference
CAS Number	106-75-2	[1] [3] [4] [5] [6]
Molecular Formula	C ₆ H ₈ Cl ₂ O ₅	[1] [3] [4] [5] [6]
Molecular Weight	231.03 g/mol	[3] [4]
Appearance	Clear liquid with a pungent odor	[1]
Density (20 °C)	1.35 g/cm ³	[1]
Melting Point	6 - 7 °C	[1]
Boiling Point	127 °C at 5 torr	[1] [4]
Flash Point	182 °C (closed cup)	[2]
Solubility	Soluble in acetone, toluene, methylene chloride, THF, dioxane, dichloroethane, chlorobenzene, ethyl acetate	[1] [2]
Purity (Typical)	≥ 98.0 %	[2]

Synthesis of Oxydiethylene bis(chloroformate)

The primary industrial synthesis of **Oxydiethylene bis(chloroformate)** involves the reaction of diethylene glycol with phosgene.[\[7\]](#) Phosgene is a highly toxic gas, and its use requires specialized equipment and stringent safety precautions. Safer alternatives like diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) can also be employed in a laboratory setting.[\[8\]](#)

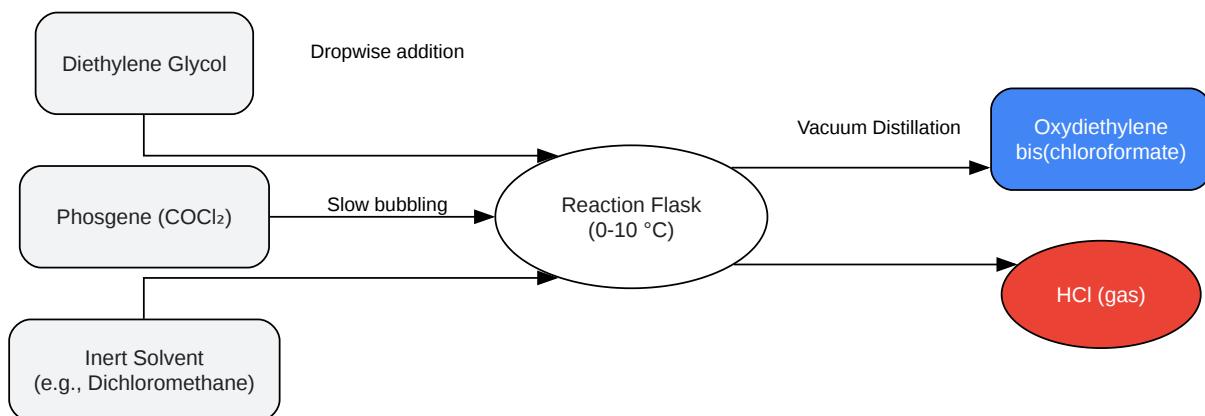
Experimental Protocol: Laboratory-Scale Synthesis from Diethylene Glycol and Phosgene

This protocol is an adaptation of industrial processes for a laboratory setting and should only be performed by trained personnel in a well-ventilated fume hood with continuous monitoring for phosgene leaks.

Materials:

- Diethylene glycol (high purity)
- Phosgene (gas or solution in a suitable solvent like toluene)
- An inert solvent (e.g., dichloromethane or toluene)
- A nitrogen or argon source for inert atmosphere
- Dry ice/acetone bath

Equipment:


- A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a dropping funnel, and a reflux condenser.
- The reflux condenser should be fitted with a drying tube and a gas outlet leading to a scrubber system containing a concentrated sodium hydroxide solution to neutralize excess phosgene and HCl.
- Low-temperature thermometer.

Procedure:

- A solution of diethylene glycol in the inert solvent is prepared and placed in the dropping funnel.
- The reaction flask is charged with the inert solvent and cooled to 0-5 °C using a dry ice/acetone bath.
- Phosgene gas is slowly bubbled into the cooled solvent with vigorous stirring until the desired concentration is reached.
- The diethylene glycol solution is added dropwise from the dropping funnel to the phosgene solution while maintaining the temperature between 0-10 °C. The reaction is exothermic, and the addition rate should be controlled to prevent a temperature rise.

- After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature.
- Excess phosgene and the solvent are removed under reduced pressure. The temperature should be kept low during this process to avoid decomposition of the product.
- The resulting crude **Oxydiethylene bis(chloroformate)** can be purified by vacuum distillation.

Diagram 1: Synthesis of **Oxydiethylene bis(chloroformate)**

[Click to download full resolution via product page](#)

A schematic representation of the laboratory synthesis of **Oxydiethylene bis(chloroformate)**.

Key Reactions and Applications

Oxydiethylene bis(chloroformate) is a valuable intermediate in the synthesis of various polymers and organic molecules due to the high reactivity of its chloroformate groups with nucleophiles such as alcohols and amines.[\[1\]](#)

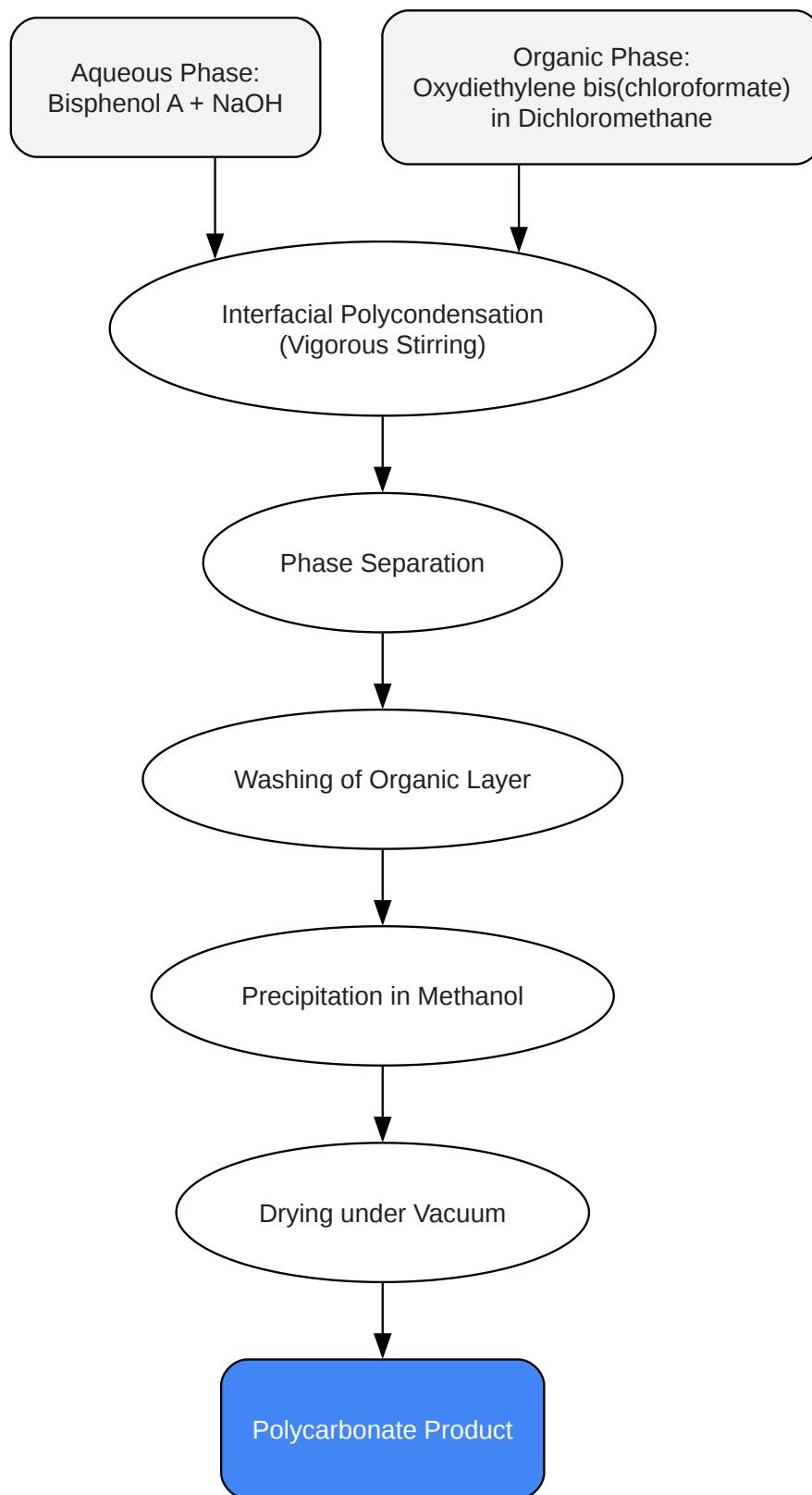
Polycarbonate Synthesis

Oxydiethylene bis(chloroformate) reacts with diols, such as bisphenol A, in the presence of a base to form polycarbonates. This is a type of interfacial polycondensation reaction.[2][9]

Materials:

- **Oxydiethylene bis(chloroformate)**
- Bisphenol A
- Sodium hydroxide (NaOH)
- Dichloromethane
- Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
- Methanol

Equipment:


- High-speed mechanical stirrer
- Beaker or flask
- Separatory funnel

Procedure:

- An aqueous solution of bisphenol A and sodium hydroxide is prepared.
- A solution of **Oxydiethylene bis(chloroformate)** in dichloromethane is prepared.
- The two solutions are combined in a beaker with the phase-transfer catalyst.
- The mixture is stirred vigorously for 10-15 minutes.
- The organic layer is separated using a separatory funnel, washed with dilute acid and then with water until neutral.

- The polymer is precipitated by pouring the dichloromethane solution into a large volume of methanol with stirring.
- The precipitated polycarbonate is filtered, washed with methanol, and dried under vacuum.

Diagram 2: Polycarbonate Synthesis Workflow

[Click to download full resolution via product page](#)

Workflow for the synthesis of polycarbonate via interfacial polycondensation.

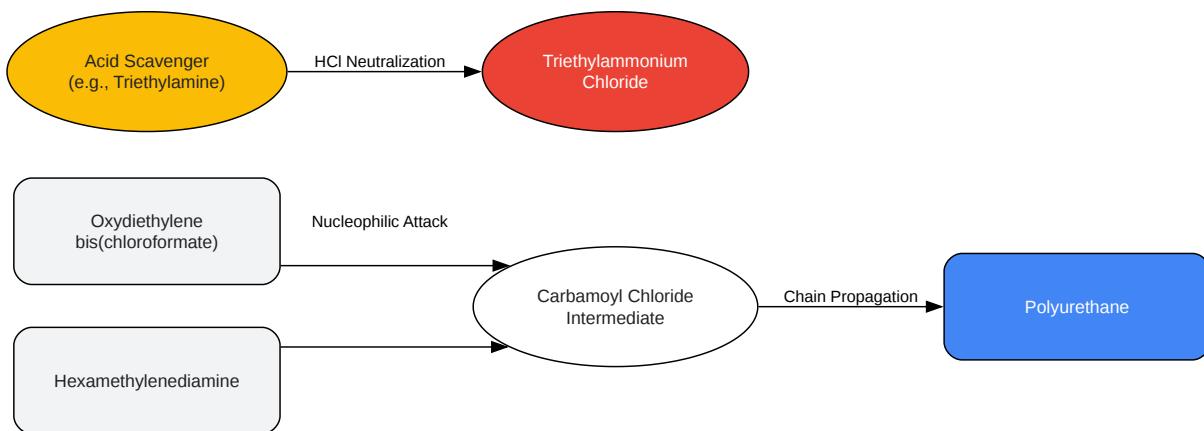
Polyurethane Synthesis

The reaction of **Oxydiethylene bis(chloroformate)** with diamines leads to the formation of polyurethanes. The reaction proceeds readily at room temperature.

Materials:

- **Oxydiethylene bis(chloroformate)**
- Hexamethylenediamine
- An inert solvent (e.g., tetrahydrofuran or dichloromethane)
- An acid scavenger (e.g., triethylamine or pyridine)

Equipment:


- A round-bottom flask with a magnetic stirrer
- Dropping funnel
- Nitrogen or argon inlet

Procedure:

- A solution of hexamethylenediamine and the acid scavenger in the inert solvent is placed in the reaction flask under an inert atmosphere.
- A solution of **Oxydiethylene bis(chloroformate)** in the same solvent is placed in the dropping funnel.
- The chloroformate solution is added dropwise to the diamine solution with stirring at room temperature.
- After the addition is complete, the reaction mixture is stirred for several hours.
- The precipitated salt of the acid scavenger is removed by filtration.

- The polyurethane can be isolated by precipitation in a non-solvent (e.g., water or hexane) or by removal of the solvent under reduced pressure.

Diagram 3: Polyurethane Synthesis Signaling Pathway

[Click to download full resolution via product page](#)

A simplified representation of the reaction pathway for polyurethane synthesis.

Safety and Handling

Oxydiethylene bis(chloroformate) is a corrosive and toxic substance. It is harmful if swallowed and causes severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects.

Table 2: Hazard Identification and Precautionary Statements

Hazard Statement	GHS Code	Precautionary Statement	GHS Code
Harmful if swallowed	H302	Avoid breathing dust/fume/gas/mist/vapors/spray.	P261
May cause an allergic skin reaction	H317	Wear protective gloves/protective clothing/eye protection/face protection.	P280
Causes serious eye damage	H318	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	P305+P351+P338
Toxic to aquatic life with long lasting effects	H411	Immediately call a POISON CENTER/doctor.	P310
Avoid release to the environment.	P273		

Handling and Storage:

- Handle only in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as bases, alcohols, and amines.
- In case of a spill, neutralize with an alkaline solution.[\[1\]](#)

Analytical Methods

The purity of **Oxydiethylene bis(chloroformate)** can be determined by gas chromatography (GC).

Experimental Protocol: GC Analysis

Instrument: Gas chromatograph with a flame ionization detector (FID). Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent). Carrier Gas: Helium or nitrogen.

Injector Temperature: 250 °C. Detector Temperature: 280 °C. Oven Temperature Program:

- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 250 °C.
- Hold at 250 °C for 5 minutes.

Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or toluene.

Conclusion

Oxydiethylene bis(chloroformate) is a key chemical intermediate with significant applications in polymer science. Its synthesis and reactions require careful handling due to its hazardous nature. The detailed protocols and data presented in this guide are intended to provide researchers and professionals with the necessary information for its safe and effective use in a laboratory and research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. framchem.com [framchem.com]
- 2. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 3. lookchem.com [lookchem.com]

- 4. Diethylene glycol, bis(chloroformate) | C₆H₈Cl₂O₅ | CID 7828 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. Oxydiethylene Bis(chloroformate) | LGC Standards [lgcstandards.com]
- 6. Oxydiethylene bis(chloroformate) | 106-75-2 [chemicalbook.com]
- 7. Phosgene - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pslc.ws [pslc.ws]
- To cite this document: BenchChem. [What is Oxydiethylene bis(chloroformate)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085976#what-is-oxydiethylene-bis-chloroformate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com